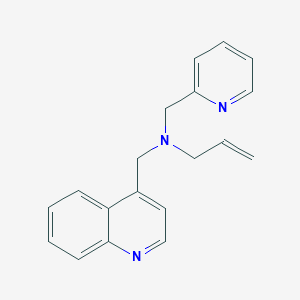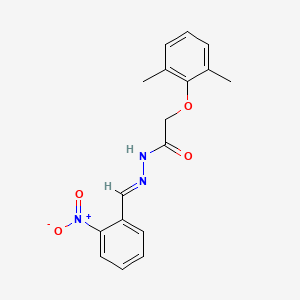
1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPP is a selective α7 nicotinic acetylcholine receptor agonist, which means that it can activate specific receptors in the brain and nervous system.
Mécanisme D'action
1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride acts as a selective α7 nicotinic acetylcholine receptor agonist, which means that it can activate specific receptors in the brain and nervous system. The α7 nicotinic acetylcholine receptor is involved in a variety of physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nicotinic acetylcholine receptor by 1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can lead to increased neurotransmitter release, which can enhance cognitive function.
Biochemical and Physiological Effects
1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have a variety of biochemical and physiological effects. 1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can increase the release of neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function. 1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can also increase blood flow to the brain, which can enhance cognitive function. 1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for lab experiments. It is a selective α7 nicotinic acetylcholine receptor agonist, which means that it can activate specific receptors in the brain and nervous system. This makes it a useful tool for studying the role of the α7 nicotinic acetylcholine receptor in various physiological processes. 1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is also relatively stable and can be stored for long periods of time.
However, 1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also has some limitations for lab experiments. It can be difficult to synthesize and purify, which can make it expensive and time-consuming to use. 1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of research is the development of more efficient and cost-effective synthesis methods for 1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. Another area of research is the investigation of the potential therapeutic applications of 1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in the treatment of cognitive disorders. Future research could also explore the use of 1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in combination with other drugs or therapies to enhance its effects. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride and its potential effects on the brain and nervous system.
Applications De Recherche Scientifique
1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and toxicology. 1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have neuroprotective effects, which means that it may be able to protect neurons from damage or degeneration. 1-(2,6-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
1-(2,6-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12-6-5-7-13(2)15(12)18-11-14(17)10-16-8-3-4-9-16;/h5-7,14,17H,3-4,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJUDQRTCIXMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908886.png)
![1-adamantyl[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B3908889.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B3908897.png)
![N-(3-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3908905.png)
![3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propane-1,2-diol](/img/structure/B3908906.png)
![butyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3908908.png)
![6-[(2,4-dichlorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3908916.png)
![3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B3908922.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3908935.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3908954.png)
![8-(1-cyclopenten-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B3908966.png)
![2-[(2,6-dibromo-4-methylphenyl)amino]-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B3908981.png)